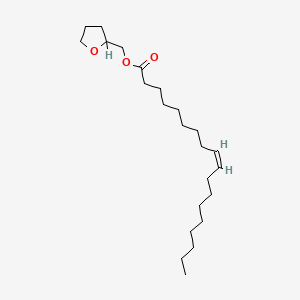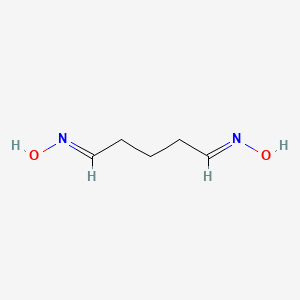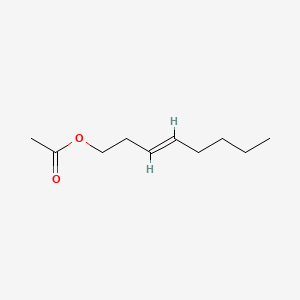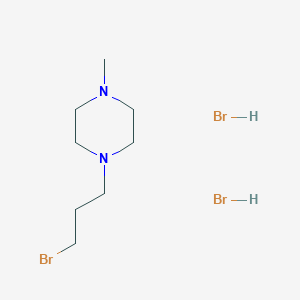
Difucosyllacto-N-hexaose I
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Difucosyllacto-N-hexaose I: is a human milk oligosaccharide, a complex carbohydrate found in human breast milk. It is a di-fucosylated, non-sialylated oligosaccharide with a Galβ1-3GlcNAc core (type 1 core). This compound is known for its role in promoting infant health by acting as a prebiotic, supporting the immune system, and preventing infections .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of Difucosyllacto-N-hexaose I involves the stepwise addition of monosaccharides to a lactose core. Glycosyltransferases catalyze the linkage of different monosaccharides to the lactose structure in the Golgi apparatus of lactocytes . Chemical, enzymatic, and chemoenzymatic synthesis methods have been developed for in vitro production .
Industrial Production Methods: : Industrial production of this compound typically involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to express the necessary glycosyltransferases for the biosynthesis of the oligosaccharide .
Análisis De Reacciones Químicas
Types of Reactions: : Difucosyllacto-N-hexaose I can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: : Difucosyllacto-N-hexaose I is used as a standard in qualitative and semi-quantitative analytical procedures, including capillary electrophoresis and liquid chromatography .
Biology: : In biological research, this compound is studied for its role in promoting healthy colonization of the intestine, preventing infections, and supporting the maturation of the immune system .
Industry: : In the food industry, this oligosaccharide is explored as an additive in the design of functional foods and food supplements .
Mecanismo De Acción
Difucosyllacto-N-hexaose I exerts its effects primarily through its prebiotic activity. It promotes the growth of beneficial gut bacteria, which in turn supports the immune system and prevents the colonization of pathogenic bacteria . The compound interacts with specific receptors on the surface of gut epithelial cells, modulating immune responses and enhancing gut health .
Comparación Con Compuestos Similares
Similar Compounds
2’-Fucosyllactose (2’FL): Another abundant human milk oligosaccharide with similar prebiotic and immune-supporting properties.
Lacto-N-fucopentaose I (LNFP I): A fucosylated oligosaccharide with a different core structure but similar biological functions.
Trifucosyllacto-N-hexaose (TFLNH): A more complex oligosaccharide with three fucose residues.
Uniqueness: : Difucosyllacto-N-hexaose I is unique due to its specific di-fucosylated structure, which provides distinct biological activities compared to other oligosaccharides. Its ability to promote beneficial gut bacteria and support the immune system makes it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
64309-01-9 |
|---|---|
Fórmula molecular |
C52H88N2O39 |
Peso molecular |
1365.2 g/mol |
Nombre IUPAC |
N-[(2S,3R,4R,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-2-(hydroxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C52H88N2O39/c1-12-25(66)31(72)34(75)48(80-12)88-40-21(10-60)85-47(24(54-15(4)63)43(40)91-50-36(77)33(74)28(69)18(7-57)82-50)93-45-30(71)20(9-59)84-52(38(45)79)89-41-22(11-61)86-46(23(53-14(3)62)42(41)90-49-35(76)32(73)26(67)13(2)81-49)92-44-29(70)19(8-58)83-51(37(44)78)87-39(17(65)6-56)27(68)16(64)5-55/h5,12-13,16-52,56-61,64-79H,6-11H2,1-4H3,(H,53,62)(H,54,63)/t12-,13-,16-,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28-,29-,30-,31+,32+,33-,34-,35-,36+,37+,38+,39+,40+,41+,42+,43+,44-,45-,46-,47-,48-,49-,50-,51-,52-/m0/s1 |
Clave InChI |
BCUMESVDMXHZRL-LLWSUDBHSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OC4C(C(OC(C4O)OC5C(OC(C(C5OC6C(C(C(C(O6)C)O)O)O)NC(=O)C)OC7C(C(OC(C7O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)CO)O)CO)O)O)O |
SMILES isomérico |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)C)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O[C@H]6[C@H]([C@@H]([C@@H]([C@@H](O6)C)O)O)O)NC(=O)C)O[C@H]7[C@H]([C@H](O[C@H]([C@@H]7O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)CO)CO)O)CO)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OC4C(C(OC(C4O)OC5C(OC(C(C5OC6C(C(C(C(O6)C)O)O)O)NC(=O)C)OC7C(C(OC(C7O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)CO)O)CO)O)O)O |
Key on ui other cas no. |
482638-98-2 |
Descripción física |
Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


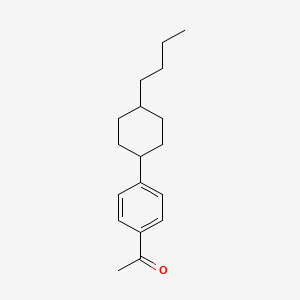
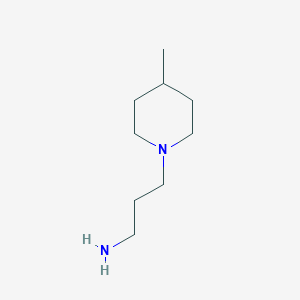
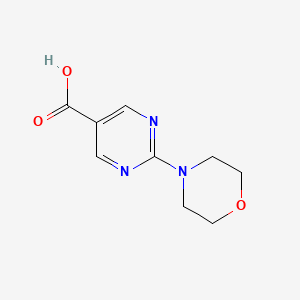
![2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethylamine](/img/structure/B1598773.png)
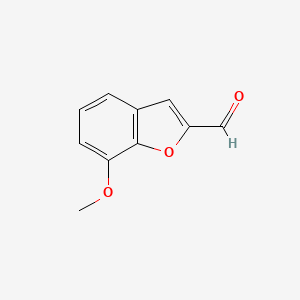
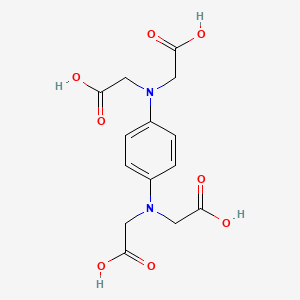

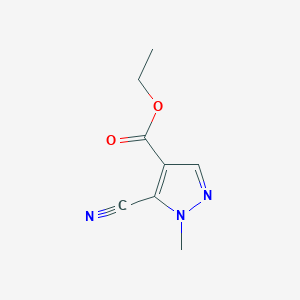
![1-Phenyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1598785.png)
